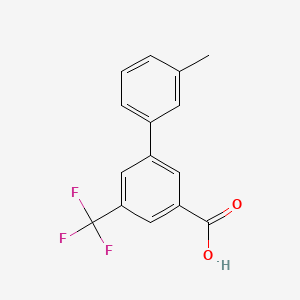

3-(3-Methylphenyl)-5-trifluoromethylbenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(3-Methylphenyl)-5-trifluoromethylbenzoic acid is an aromatic compound that features a trifluoromethyl group and a methylphenyl group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methylphenyl)-5-trifluoromethylbenzoic acid can be achieved through several methods, including:

Suzuki-Miyaura Coupling: This method involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst.

Friedel-Crafts Acylation: This method involves the acylation of an aromatic compound using an acyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the above synthetic routes, optimized for yield and cost-effectiveness. The choice of method depends on the availability of starting materials and the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methylphenyl)-5-trifluoromethylbenzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert the compound into a different oxidation state.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce halogens, nitro groups, or sulfonic acid groups .

Scientific Research Applications

Mechanism of Action

The mechanism by which 3-(3-Methylphenyl)-5-trifluoromethylbenzoic acid exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to more easily cross cell membranes and reach its targets .

Comparison with Similar Compounds

Similar Compounds

3-Methylbenzoic acid: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.

5-Trifluoromethylbenzoic acid:

Uniqueness

3-(3-Methylphenyl)-5-trifluoromethylbenzoic acid is unique due to the presence of both the trifluoromethyl and methylphenyl groups. This combination of substituents imparts distinct chemical properties, such as increased lipophilicity and potential for diverse reactivity, making it a valuable compound for various applications .

Biological Activity

3-(3-Methylphenyl)-5-trifluoromethylbenzoic acid is a fluorinated benzoic acid derivative that has garnered attention for its diverse biological activities. This article explores its chemical properties, biological mechanisms, and potential therapeutic applications, supported by data tables and relevant case studies.

- Molecular Formula : C10H9F3O2

- Molecular Weight : Approximately 216.18 g/mol

- Structure : The compound features a trifluoromethyl group and a methylphenyl substituent, contributing to its lipophilicity and potential biological interactions.

Biological Activity Overview

The biological activity of this compound includes antiviral, antimicrobial, and anticancer properties. Its unique structure enhances its interaction with various biological targets.

Antiviral Activity

Research indicates that compounds similar to this compound can act as fusion inhibitors against the influenza A virus. For example, a related compound exhibited an inhibition concentration (IC) of 0.22 µM against viral fusion processes, suggesting that this class of compounds may have significant antiviral potential.

Antimicrobial Activity

The compound has shown promising results in antimicrobial assays. In particular, it demonstrated effective inhibition against various strains of Staphylococcus species:

| Microorganism | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus (MRSA) | 3.9 | 1000 |

| Staphylococcus epidermidis | 15.63 | 1000 |

| Bacillus cereus | 15.63 | >1000 |

These findings indicate that the compound possesses bacteriostatic activity against certain Gram-positive bacteria, making it a candidate for further development in antimicrobial therapies .

Anticancer Activity

In anticancer studies, the compound's derivatives have been tested against various cancer cell lines. The IC50 values for some derivatives were found to be higher than those of standard chemotherapeutics like Doxorubicin, indicating lower potency but still notable activity:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | SW620 | 69.02 ± 12.63 |

| Doxorubicin | SW620 | 1.83 ± 0.10 |

While these results suggest potential anticancer properties, further optimization and testing are necessary to enhance efficacy .

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Viral Fusion Inhibition : The trifluoromethyl group enhances lipophilicity, allowing better membrane penetration and interaction with viral proteins involved in fusion processes.

- Antimicrobial Action : The compound may disrupt bacterial cell wall synthesis or function through interference with essential metabolic pathways.

- Anticancer Mechanisms : Potential pathways include apoptosis induction or cell cycle arrest in cancer cells, although specific mechanisms remain to be fully elucidated.

Case Studies and Research Findings

- Antiviral Studies : A study highlighted the efficacy of structurally similar compounds as fusion inhibitors with IC values significantly lower than traditional antiviral agents.

- Antimicrobial Efficacy : A recent investigation into thiosemicarbazide derivatives showed that modifications to the structure of benzoic acid derivatives could enhance antimicrobial activity against resistant strains .

- Anticancer Research : Comparative studies between benzoic acid derivatives revealed that while some exhibited lower potency than established drugs, their unique mechanisms could provide alternative therapeutic avenues .

Properties

IUPAC Name |

3-(3-methylphenyl)-5-(trifluoromethyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F3O2/c1-9-3-2-4-10(5-9)11-6-12(14(19)20)8-13(7-11)15(16,17)18/h2-8H,1H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPYYNJUAAYZTHG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10688616 |

Source

|

| Record name | 3'-Methyl-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10688616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261953-10-9 |

Source

|

| Record name | 3'-Methyl-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10688616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.